molecular formula C14H17NO4 B2693856 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1156976-13-4

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B2693856
CAS No.: 1156976-13-4
M. Wt: 263.293
InChI Key: DBVPLCDMCFMLNT-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone is a complex organic compound that features a unique combination of a dihydrobenzo dioxin ring and a hydroxypiperidinyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

For large-scale production, the synthesis route may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone apart is its combination of the dihydrobenzo dioxin ring and the hydroxypiperidinyl methanone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-10-5-7-15(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPLCDMCFMLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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